Abametapir (CAS 1762-34-1), chemically known as 5,5'-dimethyl-2,2'-bipyridine, is a compound that serves both as a first-in-class metalloproteinase-inhibiting active pharmaceutical ingredient (API) and as a structurally critical bipyridine ligand in organometallic synthesis. In pharmaceutical procurement, it is prioritized for its potent chelating action against metalloproteinases crucial for ectoparasite egg development, distinguishing it from traditional neurotoxic agents [1]. In chemical manufacturing and materials science, its specific 5,5'-methyl substitution pattern provides distinct electronic properties, shifting redox potentials and altering regioselective reactivity compared to more common isomers like 4,4'-dimethyl-2,2'-bipyridine [2]. This dual identity makes it a high-value target for both advanced pediculicide formulation and the synthesis of specialized electrochromic or catalytic transition metal complexes.
Substituting Abametapir with traditional pediculicides (like permethrin or spinosad) or isomeric ligands (like 4,4'-dimethyl-2,2'-bipyridine) fundamentally compromises both end-product efficacy and chemical processability. In pharmaceutical applications, traditional neurotoxic APIs lack complete ovicidal activity and fail against resistant strains, necessitating multi-dose regimens and nit combing, whereas Abametapir's metalloproteinase inhibition enables a true single-application formulation [1]. In organometallic synthesis, substituting the 5,5'-isomer with the 4,4'-isomer drastically alters the electronic communication of the bipyridine ring; it shifts the first ligand-based reduction potential and changes the stability of reduced oxidation states, which is detrimental for applications requiring precise multicolor electrochromism or specific catalytic turnover frequencies [2].
Abametapir demonstrates complete ovicidal activity by chelating heavy metal cations required for metalloproteinase function in louse ova. In ex vivo phase II and formulation studies, a 0.74% abametapir lotion achieved a 100% inhibition of egg hatching (0% hatch rate). In contrast, the vehicle control allowed a 64% hatch rate, and traditional neurotoxic comparators like permethrin typically require a second application 7-10 days later due to surviving ova. The absolute hatch rate reduction was 92.9% for abametapir-treated eggs [1].
| Evidence Dimension | Egg hatch inhibition (Ovicidal efficacy) |
| Target Compound Data | 100% inhibition (0% hatch rate) at 0.74% concentration |
| Comparator Or Baseline | 64% hatch rate for vehicle; multi-dose requirement for permethrin |
| Quantified Difference | 92.9% absolute reduction in hatch rate vs vehicle |
| Conditions | Ex vivo human hair assay, 14-day incubation, single 10-minute application |
Enables manufacturers to market a true single-use formulation, significantly improving patient compliance and reducing packaging volume compared to multi-dose permethrin kits.
The procurement of Abametapir is strongly justified in markets dominated by resistant ectoparasite strains. In vitro evaluations using laboratory-based SF-HL strains demonstrated that abametapir (0.74% in isopropanol) maintained 100% ovicidal activity against both DDT-resistant and permethrin-resistant head louse eggs across all stages of egg development (0-8 days old). Conversely, permethrin exhibits near-total efficacy failure against these specific knockdown-resistant (kdr) strains [1].
| Evidence Dimension | Ovicidal activity against resistant strains |
| Target Compound Data | 100% ovicidal activity against DDT/permethrin-resistant SF-HL strains |
| Comparator Or Baseline | Permethrin (efficacy failure / resistance) |
| Quantified Difference | Complete circumvention of neurotoxic resistance mechanisms |
| Conditions | In vitro assay on 0-8 day old resistant SF-HL eggs |
Provides a critical API alternative for formulators targeting geographic regions where standard pyrethroid-based treatments have lost commercial and clinical viability.
When utilized as a chemical building block, the 5,5'-dimethyl substitution of Abametapir provides distinct electrochemical advantages over the 4,4'-dimethyl isomer. The position of the electron-donating methyl groups in the 5,5'-positions alters the Hammett σ constants and shifts the first ligand-based reduction potential of corresponding ruthenium(II) trisbipyridine complexes. This specific electronic tuning allows the complexes to access and stabilize up to six ligand-based reductions, a property utilized to generate vivid multicolor electrochromism that is not optimally achieved with 4,4'-substituted analogs [1].
| Evidence Dimension | Ligand-based reduction potential and state stability |
| Target Compound Data | 5,5'-dimethyl-2,2'-bipyridine (enables up to 6 stable reductions in Ru complexes) |
| Comparator Or Baseline | 4,4'-dimethyl-2,2'-bipyridine (lacks equivalent multicolor electrochromic stability) |
| Quantified Difference | Distinct positive shift in reduction potentials yielding stable multicolor electrochromism |
| Conditions | Bulk electrolysis and cyclic voltammetry of Ru(II) trisbipyridine complexes |
Dictates the selection of this specific isomer for buyers synthesizing advanced electrochromic display materials or precisely tuned redox catalysts.
Abametapir (5,5'-dimethyl-2,2'-bipyridine) exhibits highly efficient processability for isotopic labeling. Under microwave irradiation in D2O, it undergoes rapid, one-pot regioselective deuteration of its methyl moieties to form 5,5'-bis(methyl-d3)-2,2'-bipyridine within minutes. This contrasts sharply with older subcritical aqueous media methods that required 4-6 days at 200 °C to achieve deuteration in related bipyridines. The specific steric and electronic environment of the 5,5'-methyl groups ensures quantitative yield and high isotopic purity [1].
| Evidence Dimension | Deuteration reaction time and yield |
| Target Compound Data | Quantitative yield within 15 minutes |
| Comparator Or Baseline | 4-6 days at 200 °C (traditional subcritical aqueous methods) |
| Quantified Difference | >99% reduction in reaction time with high regioselectivity |
| Conditions | Microwave irradiation in D2O/NaOD |
Drastically reduces energy costs and time-in-plant for the commercial synthesis of deuterated internal standards and specialized supramolecular probes.
Leveraging its 100% ovicidal activity and metalloproteinase inhibition, Abametapir is the API of choice for premium, single-dose topical lotions targeting permethrin-resistant head lice markets, eliminating the need for multi-dose packaging [1].
Due to its ability to stabilize multiple ligand-based reduction states when coordinated to transition metals, the 5,5'-dimethyl isomer is highly suited for manufacturing ruthenium-based electrochromic materials and smart windows, outperforming 4,4'-analogs [2].
The rapid, regioselective deuteration profile of the 5,5'-methyl groups makes this compound a highly processable precursor for creating stable, deuterated bipyridine ligands used in NMR studies and mass spectrometry internal standards[3].
The specific electronic shift provided by the 5,5'-substitution makes this ligand advantageous compared to common unsubstituted bipyridines when fine-tuning the redox potential of organometallic catalysts for specialized cross-coupling or photoredox reactions [2].
Irritant